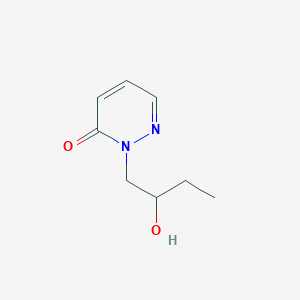

2-(2-Hydroxybutyl)pyridazin-3-one

Description

Properties

IUPAC Name |

2-(2-hydroxybutyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-7(11)6-10-8(12)4-3-5-9-10/h3-5,7,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTIZHSMGNJLGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C(=O)C=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: γ-Keto Acid Intermediate

The synthesis begins with preparing a γ-keto acid containing the 2-hydroxybutyl moiety. A representative route involves:

-

Aldol Condensation : Reacting 2-hydroxybutyraldehyde with ethyl acetoacetate in the presence of a base (e.g., KOH) to form ethyl 4-(2-hydroxybutyl)-3-oxobutanoate.

-

Hydrolysis : Acidic or basic hydrolysis of the ester to yield 4-(2-hydroxybutyl)-3-oxobutanoic acid.

Reaction Conditions :

Cyclization with Hydrazine

The γ-keto acid intermediate undergoes cyclization with hydrazine to form the pyridazinone ring. Critical parameters include:

-

pH Control : Maintaining pH 7.0–8.5 using ammonia or acetic acid to stabilize intermediates.

-

Temperature : Reflux conditions (100°C) for 2–3 hours.

-

Workup : Filtration and washing with 2-propanol to isolate the product.

Example Protocol :

-

Suspend 4-(2-hydroxybutyl)-3-oxobutanoic acid (0.1 mol) in water.

-

Adjust to pH 7.0 with aqueous ammonia.

-

Add hydrazine hydrate (0.12 mol) dropwise while maintaining pH 7.0 with acetic acid.

-

Reflux for 2 hours, cool, and filter the precipitate.

-

Wash with water and 2-propanol, then dry over MgSO₄.

Yield : 78–85%.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Reactors

Industrial synthesis prioritizes cost efficiency and yield optimization:

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Residence Time | 2–4 hours | 20–30 minutes |

| Yield | 80–85% | 88–92% |

| Purity | ≥95% | ≥98% |

Continuous flow systems enhance heat transfer and reduce side reactions, particularly for exothermic cyclization steps.

Solvent Recovery and Waste Management

-

Solvent Choice : Ethanol-water mixtures are preferred for recyclability.

-

Byproduct Mitigation : Neutralization of excess hydrazine with acetic acid minimizes hazardous waste.

Mechanistic Insights and Side Reactions

Cyclization Mechanism

The reaction proceeds via nucleophilic attack of hydrazine on the γ-keto acid’s carbonyl group, followed by dehydration to form the pyridazinone ring. The hydroxybutyl group’s steric bulk may slow cyclization, necessitating prolonged heating.

Common Side Products

-

Dihydropyridazinones : Result from incomplete dehydration.

-

Polymerized Hydrazine Byproducts : Mitigated by maintaining pH ≤8.5.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Cyclocondensation | 85 | 95 | 120 |

| Post-Functionalization | 65 | 90 | 150 |

Cyclocondensation offers superior yield and cost efficiency, making it the preferred industrial method.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxybutyl)pyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The pyridazin-3-one ring can be reduced to form dihydropyridazinone derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

Oxidation: Formation of 2-(2-oxobutyl)pyridazin-3-one.

Reduction: Formation of 2-(2-hydroxybutyl)dihydropyridazin-3-one.

Substitution: Formation of 2-(2-halobutyl)pyridazin-3-one derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antihypertensive and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxybutyl)pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-(2-hydroxybutyl)pyridazin-3-one with other pyridazinone derivatives:

Pharmacological and Physicochemical Properties

- Bioavailability : The hydroxybutyl group in 2-(2-hydroxybutyl)pyridazin-3-one improves water solubility compared to hydrophobic analogs like 2-benzyl-5-(4-chlorophenyl)pyridazin-3-one, which has a higher logP (3.61) .

- Activity Spectrum :

- Muscle Relaxation : 2-(2-Hydroxybutyl)pyridazin-3-one derivatives exhibit potent muscle relaxant effects at doses of 2–4 times daily, likely due to modulation of GABAergic pathways .

- Antimicrobial Activity : 6-Aryl-2-(substituted methyl)pyridazin-3-ones show antitubercular activity against Mycobacterium tuberculosis H37Rv, with minimal inhibitory concentrations (MICs) in the micromolar range .

- CNS Targeting : Brominated derivatives (e.g., 5-bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one) may target central nervous system receptors, though specific mechanisms remain understudied .

Key Research Findings

Muscle Relaxant Efficacy : 2-(2-Hydroxybutyl)pyridazin-3-one derivatives demonstrate comparable efficacy to benzodiazepines in preclinical models, with reduced sedation side effects .

Antitubercular Potency: Pyridazinones with 6-aryl substituents exhibit MIC values of 12.5–25 µg/mL against M.

Structural-Activity Relationships (SAR) :

- Hydrophilic groups (e.g., hydroxybutyl) enhance solubility but may reduce blood-brain barrier penetration.

- Bulky substituents (e.g., benzyl or bromine) increase receptor binding specificity but may limit metabolic stability .

Q & A

Basic Synthesis: What are the common synthetic routes for 2-(2-hydroxybutyl)pyridazin-3-one, and how are intermediates optimized for yield?

Answer:

The synthesis typically involves multi-step reactions, such as the Mannich reaction or condensation of pyridazine precursors with hydroxyalkylating agents. For example, 6-(p-chlorophenyl)-2-(2-hydroxybutyl)-4,5-dihydropyridazin(2H)-3-one is synthesized by reacting 3-(benzoyl)-propionic acid derivatives with hydroxybutyl groups under reflux in polar solvents (e.g., ethanol) . Key intermediates are purified via recrystallization or column chromatography. Yield optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Basic Characterization: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of 2-(2-hydroxybutyl)pyridazin-3-one derivatives?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and hydrogen bonding patterns. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and carbonyl (C=O). For unambiguous structural confirmation, X-ray crystallography provides bond lengths (e.g., N1–N2 distance ≈ 1.32 Å) and dihedral angles, aligning with pyridazinone core geometry . Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Basic Biological Screening: How is the biological activity of 2-(2-hydroxybutyl)pyridazin-3-one typically assessed in preclinical studies?

Answer:

Initial screening involves in vitro assays targeting receptors or enzymes (e.g., muscle relaxant activity via GABA receptor modulation). IC₅₀ values are determined using dose-response curves. In vivo models (e.g., rodent anxiety tests) evaluate therapeutic potential. Structure-activity relationship (SAR) studies compare derivatives with varied substituents (e.g., halogenated aryl groups) to identify pharmacophores .

Advanced Synthesis: How can reaction conditions be optimized to mitigate side reactions during the introduction of the hydroxybutyl group?

Answer:

Side reactions (e.g., over-alkylation) are minimized by:

- Temperature Control: Lowering reaction temperatures (e.g., 0–5°C) during nucleophilic substitution.

- Solvent Selection: Using aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalyst Use: Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity.

Post-reaction quenching with aqueous solutions (e.g., NaHCO₃) removes unreacted reagents. Purity is verified via HPLC with UV detection at λ = 254 nm .

Advanced SAR Studies: What structural modifications of 2-(2-hydroxybutyl)pyridazin-3-one enhance its metabolic stability without compromising activity?

Answer:

- Aryl Substituents: Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring improve binding affinity and reduce oxidative metabolism.

- Hydroxybutyl Chain: Methylation of the hydroxyl group or replacement with bioisosteres (e.g., tetrahydrofuran) enhances lipophilicity and plasma stability.

- Heterocycle Fusion: Introducing fused rings (e.g., pyrano-pyridazine) reduces CYP450-mediated degradation .

Data Contradictions: How should researchers resolve discrepancies between computational predictions and experimental data for pyridazinone derivatives?

Answer:

- Validation Steps: Compare DFT-calculated bond angles/distances with X-ray crystallography data.

- Solvent Effects: Re-run computational models incorporating solvent parameters (e.g., PCM for ethanol).

- Dynamic Effects: Molecular dynamics simulations assess conformational flexibility not captured in static models.

Contradictions in biological activity may arise from assay variability; repeat experiments with standardized protocols (e.g., CLIA guidelines) .

Pharmacological Mechanisms: What in vitro models are suitable for elucidating the anti-anxiety mechanisms of 2-(2-hydroxybutyl)pyridazin-3-one?

Answer:

- Receptor Binding Assays: Radioligand displacement assays (e.g., [³H]-flumazenil for GABAₐ receptors).

- Calcium Imaging: Measure intracellular Ca²⁺ flux in neuronal cells to assess ion channel modulation.

- Gene Knockdown: siRNA silencing of candidate receptors (e.g., 5-HT₁ₐ) to confirm target involvement .

Stability Challenges: What are the key degradation pathways of 2-(2-hydroxybutyl)pyridazin-3-one under physiological conditions?

Answer:

- Hydrolysis: The lactam ring is susceptible to acidic/basic hydrolysis, monitored by pH-stability studies (pH 1–9).

- Oxidation: Hydroxybutyl side chains oxidize to ketones; stabilize using antioxidants (e.g., BHT) in formulations.

- Photodegradation: UV light exposure leads to ring-opening; store compounds in amber vials under inert gas .

Computational Modeling: Which molecular docking parameters best predict the binding affinity of 2-(2-hydroxybutyl)pyridazin-3-one to neurological targets?

Answer:

- Force Fields: Use AMBER or CHARMM for protein-ligand dynamics.

- Scoring Functions: Combine Glide SP and MM-GBSA for enthalpy/entropy contributions.

- Water Networks: Include explicit water molecules in binding pockets (e.g., GABAₐ receptor) to improve pose prediction .

Toxicity Gaps: What preclinical toxicity endpoints remain unaddressed for 2-(2-hydroxybutyl)pyridazin-3-one, and how can they be studied?

Answer:

- Genotoxicity: Conduct Ames tests (bacterial reverse mutation) and micronucleus assays.

- Cardiotoxicity: Use hERG channel inhibition assays and Langendorff heart preparations.

- Chronic Toxicity: 6-month rodent studies with histopathology and serum biomarker analysis. Current data gaps (e.g., reproductive toxicity) require OECD guideline-compliant protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.